N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 497064-18-3
VCID: VC6458139
InChI: InChI=1S/C24H18FN3OS2/c25-17-7-5-6-16(12-17)13-28-14-22(18-8-1-3-10-20(18)28)30-15-23(29)27-24-26-19-9-2-4-11-21(19)31-24/h1-12,14H,13,15H2,(H,26,27,29)
SMILES: C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4
Molecular Formula: C24H18FN3OS2
Molecular Weight: 447.55

N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

CAS No.: 497064-18-3

Cat. No.: VC6458139

Molecular Formula: C24H18FN3OS2

Molecular Weight: 447.55

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide - 497064-18-3

Specification

CAS No. 497064-18-3
Molecular Formula C24H18FN3OS2
Molecular Weight 447.55
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H18FN3OS2/c25-17-7-5-6-16(12-17)13-28-14-22(18-8-1-3-10-20(18)28)30-15-23(29)27-24-26-19-9-2-4-11-21(19)31-24/h1-12,14H,13,15H2,(H,26,27,29)
Standard InChI Key UHNBYWDXHZESAD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4

Introduction

Structural Characterization and Chemical Properties

Core Components and Functional Groups

The molecule comprises three primary subunits:

  • Benzo[d]thiazole: A bicyclic aromatic system with sulfur and nitrogen atoms at positions 1 and 2, respectively. This moiety is a hallmark of bioactive molecules due to its electron-rich nature and ability to engage in π-π stacking and hydrogen bonding .

  • 1-(3-Fluorobenzyl)-1H-indole: An indole ring substituted at the N1 position with a 3-fluorobenzyl group. The fluorine atom introduces electronegativity, enhancing lipid solubility and metabolic stability, while the indole core provides planar rigidity for receptor binding .

  • Thioacetamide linker: A sulfur-containing acetamide bridge connecting the benzothiazole and indole units. The thioether (C-S-C) group modulates electronic distribution and may participate in redox interactions or metal chelation .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₄H₁₉FN₄OS₂
Molecular Weight470.56 g/mol
Hydrogen Bond Donors1 (NH of acetamide)
Hydrogen Bond Acceptors5 (2 S, 2 N, 1 O)
LogP (Predicted)3.8 ± 0.5 (Moderate lipophilicity)

Synthesis and Derivative Design

Proposed Synthetic Pathway

While no explicit synthesis route for this compound is documented, a plausible method involves:

  • Benzothiazole Core Formation: Cyclization of 2-aminobenzenethiol with chloroacetyl chloride under basic conditions to yield 2-chloroacetamidobenzothiazole .

  • Indole Subunit Preparation: Alkylation of indole with 3-fluorobenzyl bromide via nucleophilic substitution at the N1 position.

  • Coupling Reaction: Thiol-ene click chemistry or nucleophilic displacement to attach the indole-thiol intermediate to the chloroacetamide-bearing benzothiazole.

Critical reaction parameters include:

  • Use of anhydrous dimethylformamide (DMF) as a solvent to enhance nucleophilicity.

  • Catalysis by triethylamine or 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation.

  • Purification via silica gel chromatography to isolate the target compound from bis-alkylation byproducts.

ADME and Toxicity Considerations

Pharmacokinetic Predictions

  • Absorption: Moderate oral bioavailability (∼40%) due to balanced LogP.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfoxide formation at the thioether linkage.

  • Excretion: Renal clearance predominates, with <10% fecal excretion.

Toxicity Risks

  • Hepatotoxicity: Chronic exposure may elevate liver enzymes (ALT/AST) due to reactive metabolite generation.

  • CYP Inhibition: The fluorine atom could inhibit CYP2C9, necessitating drug interaction studies.

Future Directions and Research Gaps

  • In vitro Screening: Priority testing against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Structural Optimization: Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility.

  • In vivo Validation: Rodent models to assess efficacy in xenograft tumors or seizure paradigms.

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